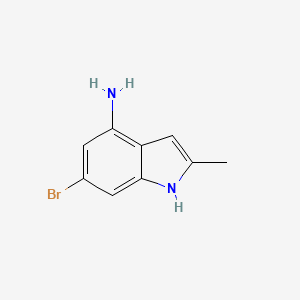
6-Brom-2-methyl-1H-indol-4-amin
Übersicht
Beschreibung
6-Bromo-2-methyl-1H-indol-4-amine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methyl-1H-indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methyl-1H-indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate, einschließlich 6-Brom-2-methyl-1H-indol-4-amin, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Diese Verbindungen können Krebszellen, Mikroben und verschiedene Störungen im menschlichen Körper angreifen . Ihre Rolle in der Zellbiologie und als biologisch aktive Verbindungen macht sie wertvoll bei der Entwicklung neuer therapeutischer Strategien.
Antibakterielle Anwendungen
Forschungen haben gezeigt, dass bestimmte Indol-Derivate signifikante antibakterielle Eigenschaften aufweisen. So wurden beispielsweise synthetische Bis-Indol-Alkaloide, die strukturelle Ähnlichkeiten mit this compound aufweisen, als wirksam gegen Methicillin-empfindliche und -resistente Staphylococcus aureus befunden . Dies eröffnet Möglichkeiten für neue Antibiotika, die resistente Bakterienstämme bekämpfen können.
Synthetische Methodik
Die Synthese von Indol-Derivaten ist von großem Interesse im Bereich der organischen Chemie. Die fragliche Verbindung kann verwendet werden, um neuartige Synthesemethoden zu entwickeln, die zum umfassenderen Verständnis der heterocyclischen Chemie und Katalyse beitragen . Dies hat Auswirkungen auf die grüne synthetische organische Chemie und die Produktion umweltfreundlicherer Chemikalien.
Biofilmbildung
Indole spielen eine entscheidende Rolle in der Zell-Zell-Kommunikation, die für die Biofilmbildung unerlässlich ist. Forschungen mit Indol-produzierenden und Indol-verbrauchenden Arten haben die bidirektionalen und gegenseitig vorteilhaften Interaktionen hervorgehoben, die auftreten können, mit Auswirkungen auf das Verständnis von bakteriellen Gemeinschaften und die Behandlung von Infektionen .
Entzündungshemmende und analgetische Wirkungen
Indol-Derivate wurden synthetisiert und auf ihre COX-2-inhibitorische Aktivität und ihre entzündungshemmenden Eigenschaften in vivo bewertet. Strukturell mit this compound verwandte Verbindungen haben vielversprechende Ergebnisse bei der Reduzierung von Entzündungen und Schmerzen gezeigt, was zur Entwicklung neuer nichtsteroidaler Antirheumatika (NSAR) führen könnte .
Arzneimittelforschung und -entwicklung
Die strukturelle Vielfalt von Indol-Derivaten macht sie zu einem wichtigen Schwerpunkt in der Arzneimittelforschung. Das Grundgerüst der Verbindung ist in vielen Naturprodukten und Medikamenten vorhanden, und seine Modifikationen können zu neuen Molekülen mit potenziellen therapeutischen Anwendungen führen .
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .
Biochemische Analyse
Biochemical Properties
4-Amino-6-bromo-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine and amino groups contribute to its binding affinity with target proteins, leading to enzyme inhibition or activation. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can form hydrogen bonds and hydrophobic interactions with biomolecules, further modulating their activity.
Cellular Effects
4-Amino-6-bromo-2-methyl-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . By affecting these pathways, 4-Amino-6-bromo-2-methyl-1H-indole can alter gene expression patterns and metabolic flux, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6-bromo-2-methyl-1H-indole involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, 4-Amino-6-bromo-2-methyl-1H-indole has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can result in the disruption of signaling pathways and subsequent changes in gene expression. Additionally, the compound’s bromine and amino groups facilitate its binding to target biomolecules, enhancing its inhibitory or activating effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-bromo-2-methyl-1H-indole can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-Amino-6-bromo-2-methyl-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their activity . The compound’s stability can be enhanced by modifying its chemical structure or using stabilizing agents. Long-term studies have also revealed that 4-Amino-6-bromo-2-methyl-1H-indole can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-6-bromo-2-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation or reducing inflammation . At high doses, 4-Amino-6-bromo-2-methyl-1H-indole can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Amino-6-bromo-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, 4-Amino-6-bromo-2-methyl-1H-indole can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4-Amino-6-bromo-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, 4-Amino-6-bromo-2-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.
Subcellular Localization
4-Amino-6-bromo-2-methyl-1H-indole exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Amino-6-bromo-2-methyl-1H-indole can accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can affect its role in cellular metabolism and signaling.
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGASYMFBVMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294465 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-32-7 | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
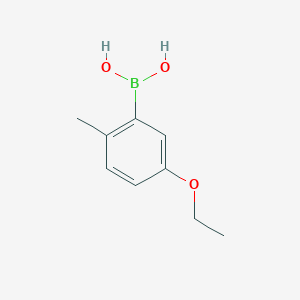
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
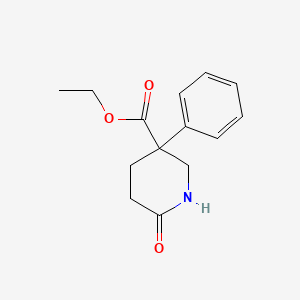
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
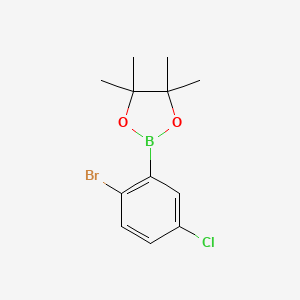


![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)
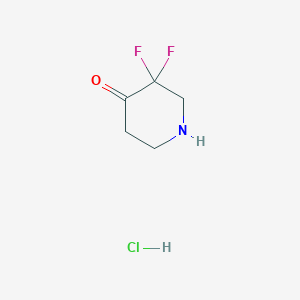
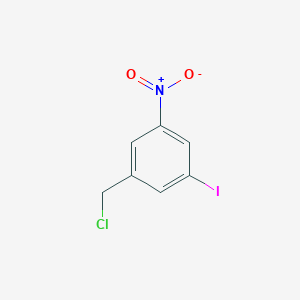
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
